![molecular formula C17H16ClN5OS B2374895 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 905798-02-9](/img/structure/B2374895.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
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Overview
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” is a heterocyclic compound . It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . This type of structure is commonly found in various pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” includes a 1,2,4-triazole ring, which is capable of forming hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The 1,2,4-triazole ring operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Scientific Research Applications
Antifungal Activity
1,2,4-Triazoles, such as our compound, exhibit potent antifungal properties . Researchers have explored their efficacy against fungal infections, including those caused by Candida and Aspergillus species. The compound’s mechanism of action likely involves inhibiting fungal enzymes or interfering with cell membrane integrity.
Anticancer Potential
The 1,2,4-triazole scaffold has been linked to anticancer activity . Our compound might interfere with cancer cell growth, apoptosis pathways, or angiogenesis. Investigating its effects on specific cancer types (e.g., breast, lung, or colon cancer) could yield valuable insights.
Antiviral Applications
1,2,4-Triazoles also exhibit antiviral properties . Researchers have explored their potential against viruses like HIV, herpes simplex, and influenza. Our compound could be evaluated for its antiviral efficacy and safety.
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Compounds containing the 1,2,4-triazole moiety have shown anti-inflammatory activity . Investigating our compound’s impact on inflammatory pathways could be enlightening.
Antimicrobial Properties
The compound synthesized from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles has demonstrated antimicrobial potential . It may be effective against bacteria, including multidrug-resistant strains like MRSA and Klebsiella pneumoniae.
Analgesic and Antidepressant Effects
While not directly studied for these effects, compounds related to 1,2,4-triazoles have shown promise as analgesics and antidepressants . Our compound’s structure suggests potential interactions with neural receptors.
Future Directions
The future directions for research on “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” and similar compounds could include further investigation into their synthesis, chemical reactions, and biological activities . This could lead to the discovery of new drug candidates .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , which is known to possess a wide range of pharmaceutical activities . .
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions .
Pharmacokinetics
It is known that the compound has a low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This suggests that the compound may have low bioavailability if administered orally, but it may be more bioavailable if administered through other routes or formulated with appropriate excipients.
Result of Action
Given its structural similarity to other triazole derivatives, it may have a range of potential biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and other activities .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, its low water solubility may limit its efficacy in aqueous environments . Additionally, it should be stored at room temperature and should avoid contact with oxidizing agents and acidic substances for optimal stability .
properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c18-13-6-8-14(9-7-13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXRFEAIMHGIBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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